4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride
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Description
“4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride” is a chemical compound used as a reagent in various scientific research . It is used in the S-alkylation of thioureas to isothioureas, which exhibit inotropic activity . It is also used as a reagent in the synthesis of biphenyloxyalkylamines, which can inhibit ADP-induced platelet aggregation in vitro .
Molecular Structure Analysis
The InChI code for “4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride” is 1S/C6H14ClN.ClH/c1-8(2)6-4-3-5-7;/h3-6H2,1-2H3;1H
. This indicates the molecular structure of the compound.
Chemical Reactions Analysis
As a reagent, “4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride” is involved in the S-alkylation of thioureas to isothioureas . It is also used in the synthesis of biphenyloxyalkylamines .
Scientific Research Applications
Herbicidal Ionic Liquids Synthesis
The compound is used in the synthesis of herbicidal ionic liquids. These ionic liquids contain the (4-chloro-2-methylphenoxy)acetate anion and domiphen derived phenoxyethylammonium cation . The obtained compounds differ in terms of the substitution of the phenoxyethylammonium group in the ring as well as the length of the alkyl chain . The herbicidal activity of the compounds was tested under greenhouse conditions .
Organic Synthesis
4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride is widely used as an intermediate and starting reagent for organic synthesis . It plays a crucial role in the synthesis of various organic compounds .
Synthesis of Bephenium Hydroxynaphthoate
This compound acts as an intermediate for the synthesis of bephenium hydroxynaphthoate . Bephenium hydroxynaphthoate is an anthelmintic agent used to treat worm infections .
Synthesis of Mepyramine
The compound is used as an intermediate in the synthesis of mepyramine . Mepyramine is an antihistamine used to treat allergic conditions such as hay fever or urticaria .
Synthesis of Phenyltoloxamine
4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride is used in the synthesis of phenyltoloxamine . Phenyltoloxamine is a drug that has analgesic, anti-inflammatory, and antipyretic properties .
properties
IUPAC Name |
4-chloro-N,N-dimethylbutan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClN.ClH/c1-6(4-5-7)8(2)3;/h6H,4-5H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYIPWADQSUKKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCl)N(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride |
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